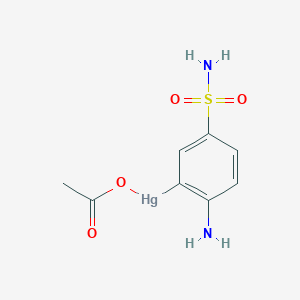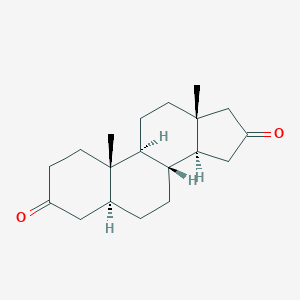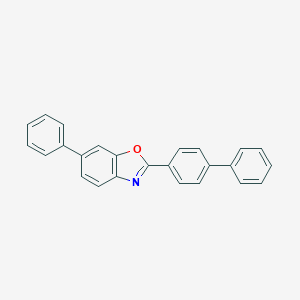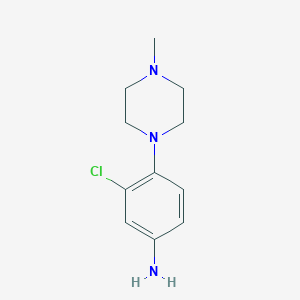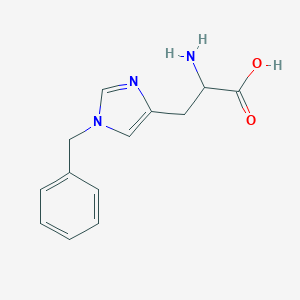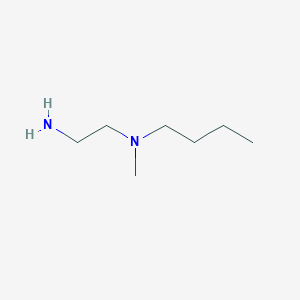
2-(N-Methyl-N-butylamino)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(N-Methyl-N-butylamino)ethylamine has been explored in the context of sigma receptor ligands. A novel class of superpotent sigma ligands was synthesized, including N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, which showed subnanomolar affinity for the sigma receptor. This compound, referred to as compound 3, was derived from previously reported high-affinity sigma receptor ligands and exhibited a Ki of 0.34 nM, surpassing the affinity of its parent compounds. The synthesis process involved the manipulation of the structure to examine the determinants for high sigma receptor affinity, indicating a methodical approach to optimizing the chemical structure for targeted receptor binding .
Molecular Structure Analysis
The molecular structure of the synthesized compounds plays a crucial role in their affinity for the sigma receptor. The structural requirements were investigated by altering the molecular structure of compound 3 and related compounds. Spectral characterization confirmed the structures of the synthesized compounds, ensuring that the intended chemical modifications were accurately achieved. The high affinity of these compounds for the sigma receptor suggests that the molecular structure has been optimized to interact effectively with the receptor, which is a key aspect of the molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include addition alkylation, as demonstrated in the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine. This compound was synthesized through the addition alkylation of diethyl triamine with epoxyethane, marking the first time this synthesis route was reported. The reaction yielded a product with a high purity of 99%, indicating a successful and efficient chemical reaction process .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are indicated by their high purity and yield. For instance, 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine achieved a yield of 61% and a purity of 99%, which are significant metrics in evaluating the quality of the synthesis process. These properties are essential for the potential application of these compounds in therapeutic agents, as they suggest a level of consistency and reliability in the synthesis process that is necessary for further development and use .
Aplicaciones Científicas De Investigación
-
Organic Chemistry
- Application : This compound is used in the field of organic chemistry . It’s a chemical with the molecular formula C7H18N2 and a molecular weight of 130.23 .
- Results : The outcomes of these reactions can also vary widely, but the use of this compound can enable the synthesis of a wide range of organic products .
-
Fluorescence Studies
- Application : A compound similar to 2-(N-Methyl-N-butylamino)ethylamine, specifically 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile, has been used in fluorescence studies .
- Results : The study noted a high photoluminescence quantum yield value of 63% for solutions of 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile in DCM .
Propiedades
IUPAC Name |
N'-butyl-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-4-6-9(2)7-5-8/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHCXIHUKWIMHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396513 |
Source


|
| Record name | 2-(N-Methyl-N-butylamino)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Methyl-N-butylamino)ethylamine | |
CAS RN |
15404-06-5 |
Source


|
| Record name | 2-(N-Methyl-N-butylamino)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


